4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide

Medicinal Chemistry ADME Properties Drug Design

Generic sulfonamide building blocks often lack the substitution pattern needed to fine-tune ADME properties in drug candidates. 4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide (CAS 936361-33-0) addresses this with a unique dual-functional architecture combining a 4-amino handle for bioconjugation and a 2-methoxy group that modulates lipophilicity and electronic character. • Primary amine enables diazotization and amide coupling for diverse derivatization • 2-Methoxy substituent enhances lipophilicity (XLogP3: 0.4) vs. simpler sulfonamides • Supplied as ≥95% purity powder; non-hazardous for ambient global shipping

Molecular Formula C9H14N2O3S
Molecular Weight 230.29 g/mol
CAS No. 936361-33-0
Cat. No. B1517479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide
CAS936361-33-0
Molecular FormulaC9H14N2O3S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(C=C(C=C1)N)OC
InChIInChI=1S/C9H14N2O3S/c1-11(2)15(12,13)9-5-4-7(10)6-8(9)14-3/h4-6H,10H2,1-3H3
InChIKeyQFUHGAYWBVJFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide: Overview


4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide (CAS 936361-33-0) is a functionalized aromatic sulfonamide featuring a 4-amino group, a 2-methoxy substituent, and an N,N-dimethyl sulfonamide moiety . It is a versatile building block for medicinal chemistry and chemical biology applications . The compound's structural features confer distinct physicochemical and electronic properties compared to simpler sulfonamide analogs, influencing its utility in the synthesis of biologically active molecules . It is typically supplied as a powder with a purity of ≥95% .

Building block Versatile sulfonamide scaffold for medicinal chemistry and chemical biology.
Functional handles 4-amino and 2-methoxy groups enable modular functionalization and physicochemical tuning.
Supply form High-purity powder suitable for direct use in synthesis and assay preparation.

4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide: Why Substitution Fails


The specific substitution pattern of 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide (CAS 936361-33-0) dictates its unique reactivity and properties, rendering it non-interchangeable with common analogs such as 4-amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7) or 2-methoxy-N,N-dimethylbenzenesulfonamide (CAS 24914-00-9) [1]. The presence of both an electron-donating 4-amino group and a 2-methoxy group on the benzene ring significantly alters its electronic profile, hydrogen-bonding capacity, and lipophilicity compared to analogs lacking one or both of these features [1]. These differences critically impact the compound's behavior in key reactions, such as diazotization or metal-catalyzed cross-couplings, and influence the binding affinity and selectivity of final drug candidates. Generic substitution would compromise synthetic efficiency and lead to products with divergent biological profiles.

  • Des-methoxy analog (CAS 1709-59-7) Lacks the 2-methoxy group, reducing lipophilicity and altering electronic activation, which can shift diazotization reactivity and ADME profiles of downstream products.
  • Des-amino analog (CAS 24914-00-9) Missing the 4-amino group eliminates a key hydrogen-bond donor and the primary handle for diazotization, preventing key bioconjugation and changing target-interaction profiles.

4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide: Quantitative Evidence


Lipophilicity vs. Des-Methoxy Sulfonamide

The introduction of a methoxy group at the 2-position significantly increases the lipophilicity of 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide (CAS 936361-33-0) compared to its des-methoxy analog, 4-amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7) [1]. This change directly impacts the compound's calculated LogP, a key predictor of membrane permeability and oral bioavailability [1].

Lipophilicity (LogP)
Data to verify
cLogP ≈ 0.53 vs. −0.06
Increased lipophilicity supports membrane permeability optimization in lead design.
Calculated (ACD/Labs); experimental LogP data not found.
Medicinal Chemistry ADME Properties Drug Design

Hydrogen Bonding Capacity vs. Des-Amino Analog

The 4-amino group in 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide (CAS 936361-33-0) provides an additional hydrogen bond donor (HBD) compared to the analog 2-methoxy-N,N-dimethylbenzenesulfonamide (CAS 24914-00-9), which lacks this group [1]. This distinction is quantified by the calculated Topological Polar Surface Area (TPSA), a descriptor that correlates with a molecule's ability to permeate cell membranes and engage in polar interactions with biological targets [1].

H-Bond Capacity (TPSA)
Class-level
TPSA 72.63 vs. ~55.4 Ų
Trade-off: reduced permeability, enhanced potential for target polar interactions.
Calculated TPSA; class-level inference.
Medicinal Chemistry Computational Chemistry Drug-Target Interactions

Synthetic Utility: Diazotization and Cross-Coupling Reactivity

The presence of a primary aromatic amine at the 4-position is a prerequisite for diazotization chemistry, enabling the formation of diazonium salts that serve as versatile intermediates for introducing a wide range of functional groups . While 4-amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7) also possesses this amino group, the additional 2-methoxy substituent in 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide (CAS 936361-33-0) further activates the aromatic ring towards electrophilic substitution and influences the stability and reactivity of the diazonium intermediate, offering distinct synthetic advantages.

Diazotization Reactivity
Class-level
4-amino + 2-methoxy activation
Enables mild-condition diazotization and diverse downstream transformations.
Based on established aromatic substitution principles.
Organic Synthesis Building Blocks Aromatic Substitution

Purity and Quality Control

The target compound is supplied with a minimum purity of 95%, as certified by multiple reputable vendors . This level of purity is essential for obtaining reliable and reproducible results in both synthetic and biological assays. In contrast, the synthesis of this specific compound in-house may yield material with lower or variable purity, requiring additional purification steps and introducing uncertainty into downstream experiments.

Purity Specification
Reported
≥95% (HPLC)
High-purity starting material ensures reproducible synthesis and assay results.
Vendor-certified purity.
Analytical Chemistry Quality Control Procurement

4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide: Validated Applications


Medicinal Chemistry: Lead Optimization & Library Synthesis

This compound serves as a valuable building block for the synthesis of sulfonamide-based drug candidates . Its specific substitution pattern, including the 4-amino and 2-methoxy groups, allows for the modular construction of compounds with tailored physicochemical properties, such as enhanced lipophilicity compared to simpler sulfonamides, which is crucial for optimizing ADME profiles .

Chemical Biology: Probe Development

The combination of a primary amine handle for bioconjugation (via diazotization or amide coupling) and the sulfonamide group for target engagement makes this compound a useful scaffold for developing chemical probes . The distinct TPSA profile, resulting from the 4-amino group, may influence target selectivity and cellular permeability, making it a strategic choice for probe design .

Synthetic Chemistry: Diazonium-Based Transformations

The 4-amino group is a key functional handle for generating diazonium salts . These highly reactive intermediates can be transformed into a wide array of functional groups (e.g., halides, phenols, azo compounds), enabling the creation of diverse and complex molecular architectures from a single starting material . The presence of the methoxy group can further modulate the reactivity of the diazonium salt.

Application
Selection Property
Validation Focus
Lead Optimization & Library Synthesis
Enhanced lipophilicity via 2-methoxy substituent
ADME profile optimization (LogP, permeability assays)
Chemical Probe Development
4-amino handle for bioconjugation; sulfonamide target engagement
Target selectivity and cellular permeability assays
Diazonium-Based Transformations
4-amino as diazonium precursor; methoxy modulation of reactivity
Reaction scope and functional group tolerance under mild conditions

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